Cas no 28883-91-2 (3-(p-tolyl)isoxazol-5-amine)

3-(p-Tolyl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole core substituted with a p-tolyl group at the 3-position and an amine at the 5-position. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and agrochemical research. The amine functionality allows for further derivatization, enabling the synthesis of diverse derivatives with potential biological activity. The p-tolyl group enhances stability and influences electronic properties, making it useful in the development of pharmacophores or ligands. Its well-defined reactivity and compatibility with common synthetic methodologies make it a valuable intermediate for researchers exploring novel bioactive compounds.
3-(p-tolyl)isoxazol-5-amine structure
3-(p-tolyl)isoxazol-5-amine structure
Product Name:3-(p-tolyl)isoxazol-5-amine
CAS No:28883-91-2
MF:C10H10N2O
MW:174.199202060699
MDL:MFCD06199353
CID:275105
PubChem ID:576446
Update Time:2025-06-09

3-(p-tolyl)isoxazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(p-Tolyl)isoxazol-5-amine
    • 5-Amino-3-(4-methylphenyl)isoxazole
    • 3-(4-Methylphenyl)isoxazol-5-amine
    • 3-p-tolylisoxazol-5-amine
    • 3-p-Tolyl-isoxazol-5-ylamine
    • 5-Isoxazolamine,3-(4-methylphenyl)-
    • 3-(4-Methylphenyl)-5-isoxazolamine
    • Isoxazole, 5-amino-3-p-tolyl-
    • 3-(4-methylphenyl)-1,2-oxazol-5-amine
    • 3-(4-methylphenyl)isoxazole-5-ylamine
    • MLS000417896
    • 5-Amino-3-(p-tolyl)isoxazole
    • APWSTGHORLJQPY-UHFFFAOYSA-N
    • HMS2566H11
    • STK352053
    • SBB025111
    • 5
    • 3-(p-tolyl)isoxazol-5-amine
    • MDL: MFCD06199353
    • Inchi: 1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,11H2,1H3
    • InChI Key: APWSTGHORLJQPY-UHFFFAOYSA-N
    • SMILES: O1C(=CC(C2C=CC(C)=CC=2)=N1)N

Computed Properties

  • Exact Mass: 174.0794
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Topological Polar Surface Area: 52

Experimental Properties

  • Boiling Point: 381.2℃ at 760 mmHg
  • Flash Point: 184.3℃
  • PSA: 52.05

3-(p-tolyl)isoxazol-5-amine Security Information

  • HazardClass:IRRITANT

3-(p-tolyl)isoxazol-5-amine Pricemore >>

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3-(p-tolyl)isoxazol-5-amine Suppliers

Amadis Chemical Company Limited
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(CAS:28883-91-2)5-Amino-3-(4-methylphenyl)isoxazole
Order Number:A876588
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:50
Price ($):210.0
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Additional information on 3-(p-tolyl)isoxazol-5-amine

3-(p-Tolyl)isoxazol-5-amine: A Comprehensive Overview of CAS No. 28883-91-2

3-(p-Tolyl)isoxazol-5-amine (CAS No. 28883-91-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique isoxazole ring and para-tolyl substituent, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and potential applications of 3-(p-tolyl)isoxazol-5-amine.

The chemical structure of 3-(p-tolyl)isoxazol-5-amine is defined by its isoxazole ring, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The para-tolyl group, attached to the 3-position of the isoxazole ring, imparts additional stability and reactivity to the molecule. The amine group at the 5-position further enhances its biological activity and reactivity. This combination of structural features makes 3-(p-tolyl)isoxazol-5-amine a promising scaffold for the development of novel pharmaceuticals.

The synthesis of 3-(p-tolyl)isoxazol-5-amine can be achieved through various routes, each with its own advantages and limitations. One common method involves the cyclocondensation of an appropriate nitrile oxide with a para-tolyl-substituted aldehyde or ketone. This reaction typically proceeds under mild conditions and yields high purity products. Another approach involves the intramolecular cyclization of a suitable precursor, such as an α-amino nitrile or an α-hydroxy nitrile, in the presence of a base or acid catalyst. These synthetic strategies have been extensively studied and optimized to improve yield and selectivity.

In terms of biological activity, 3-(p-tolyl)isoxazol-5-amine has shown promising results in several areas of research. One notable application is its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Beyond its anti-inflammatory properties, 3-(p-tolyl)isoxazol-5-amine has also been investigated for its neuroprotective effects. Research has shown that this compound can protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and modulating signaling pathways involved in cell survival. These findings suggest that 3-(p-tolyl)isoxazol-5-amine could be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of 3-(p-tolyl)isoxazol-5-amine have also been studied to evaluate its suitability as a therapeutic agent. Preclinical studies have demonstrated that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. These characteristics are crucial for ensuring that the compound can effectively reach its target tissues and exert its therapeutic effects.

In addition to its therapeutic potential, 3-(p-tolyl)isoxazol-5-amine has been explored for its use in chemical biology research. The unique structural features of this compound make it an excellent tool for probing biological systems and understanding molecular mechanisms underlying various diseases. For example, it has been used to study protein-protein interactions and signal transduction pathways in cellular models.

The safety profile of 3-(p-tolyl)isoxazol-5-amine is another important aspect to consider. Preclinical toxicity studies have shown that this compound is generally well tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.

In conclusion, 3-(p-tolyl)isoxazol-5-amine (CAS No. 28883-91-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its diverse biological activities, makes it a valuable candidate for the development of novel therapeutics targeting inflammatory diseases, neurodegenerative disorders, and other conditions. Ongoing research continues to uncover new applications and insights into the mechanisms underlying its biological effects, further solidifying its importance in the field.

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Amadis Chemical Company Limited
(CAS:28883-91-2)5-Amino-3-(4-methylphenyl)isoxazole
A876588
Purity:99%
Quantity:5g
Price ($):210.0
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